butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrazole ring, along with a methyl group at the 1 and 3 positions of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of 1,3-dimethyl-1H-pyrazole with butylamine under reflux conditions can yield the desired product.
Substitution Reactions: The introduction of the butyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine, 1,3-dicarbonyl compounds, and butylamine.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Purification of the final product through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Butyl bromide, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the butyl group but shares the pyrazole core structure.
Butylamine: Contains the butyl group but lacks the pyrazole ring.
1-Butyl-3-methyl-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of the butyl group and the 1,3-dimethyl substitution on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-11-8-10-7-9(2)12-13(10)3/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
AKOYMODTUVQBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=NN1C)C |
Origin of Product |
United States |
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